Fosteabine
Overview
Description
Scientific Research Applications
Fosteabine in Myelodysplastic Syndromes
Fosteabine, also known as 1-beta-D-Arabinofuranosylcytosine-5'-stearylphosphate, has been studied for its effectiveness in treating myelodysplastic syndromes (MDS). An early phase II study conducted on patients with various subtypes of MDS showed that fosteabine administration led to complete remission in some patients and partial response in others. The study found that the overall response rate was 25.8%, with responses observed across different MDS subtypes. Major side effects included myelosuppression and gastrointestinal toxicities (Ohno et al., 1991).
Fostriecin as an Anticancer Agent
Fostriecin, a structurally related compound to fosteabine, has been evaluated for its anticancer properties. It is known to be a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). Clinical studies revealed that fostriecin could induce G2-M-phase growth arrest in cancer cells by disrupting normal centrosome replication and the formation of mitotic spindles. These findings suggest a potential role for fostriecin in the treatment of certain cancers (Cheng et al., 1998).
Inhibition of Topoisomerase II by Fostriecin
Fostriecin has also been identified as an inhibitor of type II topoisomerase, an enzyme crucial for DNA replication and cell division. Its mechanism of action is distinct from other inhibitors of this enzyme, as it does not stabilize the cleavable complex, a common mode of action for topoisomerase II inhibitors. This unique property makes fostriecin a potential candidate for cancer therapy, especially in cases where other topoisomerase II inhibitors are ineffective (Boritzki et al., 1988).
properties
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)/t22-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTVZHOYBAOUTO-URBBEOKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fosteabine | |
CAS RN |
73532-83-9 | |
Record name | 4-Amino-1-[5-O-[hydroxy(octadecyloxy)phosphinyl]-β-D-arabinofuranosyl]-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73532-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytarabine ocfosfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073532839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYTARABINE OCFOSFATE FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU897BCV4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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